molecular formula C16H31O4P B15155702 Bis(4-ethylcyclohexyl) hydrogen phosphate

Bis(4-ethylcyclohexyl) hydrogen phosphate

Cat. No.: B15155702
M. Wt: 318.39 g/mol
InChI Key: BVKILVUDEKZITM-UHFFFAOYSA-N
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Description

Bis(4-ethylcyclohexyl) hydrogen phosphate: is an organophosphate compound with the molecular formula C16H31O4P and a molecular weight of 318.39 g/mol . It is known for its unique chemical structure, which includes two 4-ethylcyclohexyl groups attached to a phosphate group. This compound is used in various industrial and research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-ethylcyclohexyl) hydrogen phosphate typically involves the reaction of 4-ethylcyclohexanol with phosphorus oxychloride (POCl3) in the presence of a catalyst . The reaction is carried out under controlled conditions, with the molar ratio of phosphorus oxychloride to 4-ethylcyclohexanol being 1:2. The mixture is stirred at room temperature for several hours, followed by heating to complete the reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a reaction kettle, and the generated hydrogen chloride gas is removed continuously. The product is then purified through processes such as washing, filtration, and distillation to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Bis(4-ethylcyclohexyl) hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of different organophosphate compounds.

    Substitution: The hydrogen atom in the phosphate group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions include various phosphoric acid esters and substituted organophosphates .

Mechanism of Action

The mechanism of action of Bis(4-ethylcyclohexyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways by binding to active sites or altering the conformation of target molecules . This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

  • Bis(2-ethylhexyl) phosphate
  • Bis(4-methylcyclohexyl) phosphate
  • Bis(4-isopropylcyclohexyl) phosphate

Comparison: Bis(4-ethylcyclohexyl) hydrogen phosphate is unique due to its specific 4-ethylcyclohexyl groups, which impart distinct chemical and physical properties compared to other similar compounds. For instance, Bis(2-ethylhexyl) phosphate has different steric and electronic effects due to the presence of 2-ethylhexyl groups, leading to variations in reactivity and application .

Properties

Molecular Formula

C16H31O4P

Molecular Weight

318.39 g/mol

IUPAC Name

bis(4-ethylcyclohexyl) hydrogen phosphate

InChI

InChI=1S/C16H31O4P/c1-3-13-5-9-15(10-6-13)19-21(17,18)20-16-11-7-14(4-2)8-12-16/h13-16H,3-12H2,1-2H3,(H,17,18)

InChI Key

BVKILVUDEKZITM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)OP(=O)(O)OC2CCC(CC2)CC

Origin of Product

United States

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